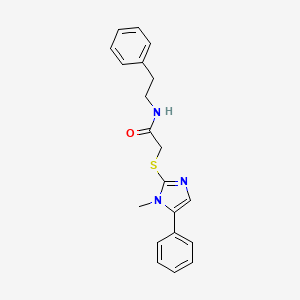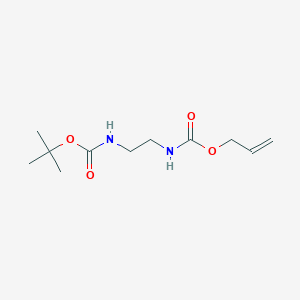
N-烯丙氧羰基-N'-叔丁氧羰基乙二胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Alloc-N’-Boc-ethylenediamine is a chemical compound that has gained significance in the scientific community due to its various physical, chemical, and biological properties. It is a derivative of ethylenediamine, where one nitrogen atom is protected by an allyloxycarbonyl (Alloc) group and the other by a tert-butoxycarbonyl (Boc) group. These protecting groups are commonly used in organic synthesis to prevent unwanted reactions at the nitrogen atoms during multi-step synthetic processes.
科学研究应用
N-Alloc-N’-Boc-ethylenediamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. The protecting groups allow for selective reactions at different stages of synthesis.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require protection of amine groups during synthesis.
作用机制
Target of Action
N-ALloc-N’-Boc-ethylenediamine is primarily used in the synthesis of amides . The primary targets of this compound are amines, specifically N-Alloc-, N-Boc-, and N-Cbz-protected amines . These amines are common functional groups in chemistry and are often employed with protecting groups to reduce the production of undesired side products .
Mode of Action
The compound interacts with its targets through a one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . This process involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride . These intermediates then react with Grignard reagents to produce the corresponding amides .
Biochemical Pathways
The biochemical pathway primarily affected by N-ALloc-N’-Boc-ethylenediamine is the synthesis of amides . Amides are important in nature as they provide the main amino acid linkage in peptides and proteins . They are also frequently found in many natural products and biologically active compounds . The downstream effects of this pathway include the production of various drugs including anticancer agents, antibiotics, anesthetics, and enzyme inhibitors .
Result of Action
The result of N-ALloc-N’-Boc-ethylenediamine’s action is the efficient conversion of N-Alloc-, N-Boc-, and N-Cbz-protected amines to amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .
Action Environment
The action of N-ALloc-N’-Boc-ethylenediamine can be influenced by environmental factors. For instance, the reactions involving this compound are typically carried out under mild conditions . Additionally, the compound is typically stored in a refrigerated environment , suggesting that temperature could influence its stability and efficacy.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of N-Alloc-N’-Boc-ethylenediamine typically involves the protection of ethylenediamine using Alloc and Boc groups. The process can be carried out under mild conditions, often involving the use of di-tert-butyl dicarbonate (Boc2O) for Boc protection and allyl chloroformate for Alloc protection. The reactions are usually performed in the presence of a base such as triethylamine to neutralize the generated acids .
Industrial Production Methods: Industrial production methods for N-Alloc-N’-Boc-ethylenediamine are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reactions are carefully controlled to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions: N-Alloc-N’-Boc-ethylenediamine undergoes various chemical reactions, including:
Substitution Reactions: The Alloc and Boc groups can be selectively removed under specific conditions to yield free amines, which can then participate in further substitution reactions.
Amidation Reactions: The compound can react with carboxylic acids or their derivatives to form amides.
Common Reagents and Conditions:
Deprotection: Alloc groups can be removed using palladium catalysts, while Boc groups are typically removed using acidic conditions such as trifluoroacetic acid.
Amidation: Common reagents include carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC) and coupling agents like 1-hydroxybenzotriazole (HOBt).
Major Products:
Amides: Formed from amidation reactions.
Free Amines: Obtained after deprotection of Alloc and Boc groups.
相似化合物的比较
N-Alloc-ethylenediamine: Similar to N-Alloc-N’-Boc-ethylenediamine but lacks the Boc protection on the second nitrogen atom.
N-Boc-ethylenediamine: Similar but only has the Boc protection on one nitrogen atom.
Uniqueness: N-Alloc-N’-Boc-ethylenediamine is unique due to the presence of both Alloc and Boc protecting groups, which provide orthogonal protection. This allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
prop-2-enyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-5-8-16-9(14)12-6-7-13-10(15)17-11(2,3)4/h5H,1,6-8H2,2-4H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEASCGTWRBLKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

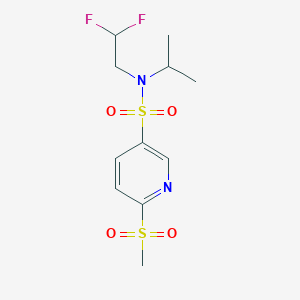

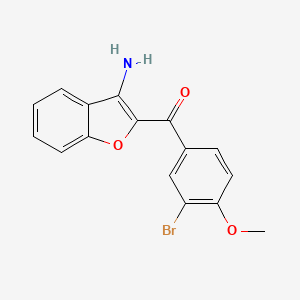
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine](/img/structure/B2484363.png)

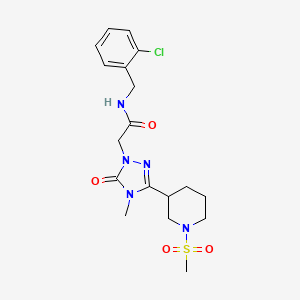
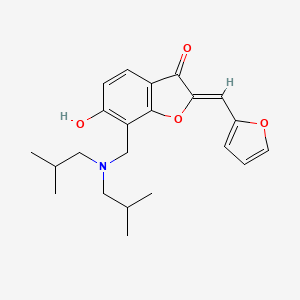

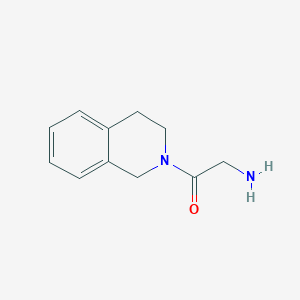
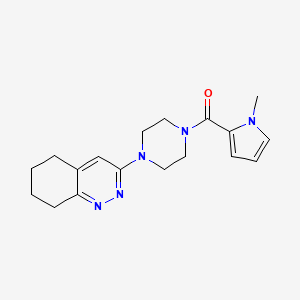
![ethyl 2-methyl-4-thioxo-10-vinyl-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate](/img/structure/B2484375.png)

